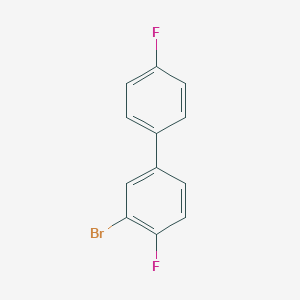![molecular formula C11H24N2O3 B6194377 tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate CAS No. 2680536-24-5](/img/new.no-structure.jpg)
tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate: is a chemical compound with the molecular formula C12H26N2O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-(methylamino)ethoxy)propylamine. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds .
Medicine: In medicine, this compound is used in the formulation of drugs. It helps in enhancing the stability and bioavailability of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It acts as a crosslinking agent, improving the mechanical properties and thermal stability of the materials[8][8].
Mecanismo De Acción
The mechanism of action of tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate bonds with amines, which helps in protecting the amine groups during chemical reactions. This stability is crucial in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Comparación Con Compuestos Similares
- tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate
- tert-butyl 2-(methylamino)ethylcarbamate
- tert-butyl (3-(methylamino)propyl)carbamate
Comparison: While all these compounds share similar structures and functional groups, this compound is unique due to its specific arrangement of atoms, which provides distinct reactivity and stability. This uniqueness makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
2680536-24-5 |
|---|---|
Fórmula molecular |
C11H24N2O3 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[2-(methylamino)ethoxy]propyl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-6-5-8-15-9-7-12-4/h12H,5-9H2,1-4H3,(H,13,14) |
Clave InChI |
QBKPBYCIWHBARF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOCCNC |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



